BAY-1816032

Description

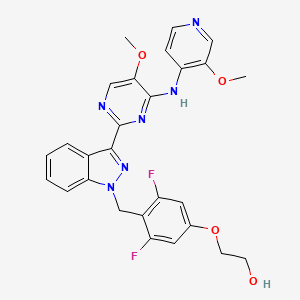

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOGVAVHOLLLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of BAY-1816032

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a first-in-class, orally bioavailable, and highly selective inhibitor of the mitotic kinase Budding Uninhibited by Benzimidazoles 1 (BUB1). The information presented herein is collated from preclinical research to elucidate its molecular interactions, cellular consequences, and therapeutic potential.

Core Mechanism of Action

This compound functions as a potent inhibitor of the catalytic activity of BUB1 kinase.[1] BUB1 is a crucial serine/threonine kinase that plays a multifaceted role in ensuring genomic stability during cell division. Its functions are integral to the spindle assembly checkpoint (SAC), a critical surveillance mechanism that prevents premature separation of sister chromatids.[2][3]

The primary role of BUB1's kinase activity is not in the direct activation of the SAC, but rather in the precise correction of microtubule-kinetochore attachment errors and the resolution of chromosome arm cohesion.[4][5][6] It achieves this, in part, by phosphorylating histone H2A at threonine 120 (H2A-pT120). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes key proteins like Aurora B kinase, to the centromere. The CPC is vital for correcting improper microtubule attachments and ensuring accurate chromosome segregation.

By inhibiting BUB1 kinase, this compound abrogates the phosphorylation of H2A, leading to the mislocalization of the CPC.[7][4] This impairment of the error correction mechanism results in persistent chromosome mis-segregation, the formation of lagging chromosomes, and ultimately, mitotic delay and potentially cell death.[7][3]

Quantitative Analysis of In Vitro Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Binding Kinetics

| Parameter | Value | Assay Type | Reference |

| IC50 vs. BUB1 Kinase | 6.1 nM | Recombinant human BUB1 catalytic domain | [1] |

| 6.5 nM | Biochemical assay (low ATP) | ||

| 7 nM | Enzymatic assay | ||

| EC50 | 6.1 ± 2.5 nM | TR-FRET (10 µM ATP) | |

| Kd | 2.1 nM | Surface Plasmon Resonance (SPR) | [2] |

| 3.3 nM | Kinome scan | [2] | |

| Target Residence Time | 87 minutes | Slow dissociation kinetics | [3] |

Table 2: Cellular Activity and Proliferation Inhibition

| Parameter | Value | Cell Line/Condition | Reference |

| IC50 (H2A-pT120) | 29 ± 23 nM | Nocodazole-arrested HeLa cells | |

| 43 nM | Formation of H2A-pT120 | ||

| Median IC50 (Proliferation) | 1.4 µM | Various tumor cell lines (single agent) | [3][6] |

Signaling Pathway and Molecular Interactions

The mechanism of this compound can be visualized as a direct intervention in the mitotic process, leading to a cascade of events that compromise chromosomal stability.

Synergistic Antitumor Activity

While this compound shows modest antiproliferative activity as a single agent, its therapeutic potential is significantly enhanced when used in combination with other anticancer agents, particularly those that induce mitotic stress or target DNA damage repair pathways.[7][4]

Combination with Taxanes

Taxanes, such as paclitaxel and docetaxel, function by stabilizing microtubules, which leads to a robust activation of the spindle assembly checkpoint. The cell arrests in mitosis, unable to proceed to anaphase. When combined with this compound, the BUB1 inhibition-induced impairment of the error correction machinery exacerbates the mitotic disruption caused by the taxane. This combination leads to severe chromosome mis-segregation and mitotic catastrophe, resulting in synergistic or additive antiproliferative effects.[4][5][8]

Combination with PARP and ATR Inhibitors

Synergistic or additive effects have also been observed when this compound is combined with PARP inhibitors (e.g., olaparib) and ATR inhibitors.[4][9] The induction of chromosome segregation errors by BUB1 inhibition can lead to DNA damage. This increased reliance on DNA damage repair pathways, such as those involving PARP and ATR, makes the cancer cells more vulnerable to inhibitors of these pathways.[4][10]

Experimental Protocols Summary

The characterization of this compound involved a comprehensive suite of preclinical experimental methodologies.[4][5][9]

Biochemical Assays

-

Kinase Assay and Selectivity Profiling: The inhibitory activity of this compound against the BUB1 kinase domain was determined using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). To assess selectivity, its activity was profiled against a large panel of human kinases (e.g., DiscoveRx KINOMEscan panel of over 400 kinases).[4][8]

-

Binding Kinetics: Surface Plasmon Resonance (SPR) was employed to measure the association (kon) and dissociation (koff) rates of this compound to BUB1, thereby determining the binding affinity (Kd) and target residence time.[2][4]

Cellular Assays

-

Phospho-Histone Assay: To confirm target engagement in a cellular context, levels of histone H2A phosphorylation at Thr120 were quantified in cells treated with this compound, typically after inducing mitotic arrest with agents like nocodazole. This was often measured via western blotting or high-content imaging.[7]

-

Cell Proliferation and Combination Assays: The antiproliferative effects of this compound, alone and in combination with other drugs, were assessed in various cancer cell lines. Cell viability was measured after a set incubation period (e.g., 72 hours) using assays like alamarBlue or CellTiter-Glo. Combination effects were quantified using synergy models, such as the Bliss independence model or the Loewe additivity model, to calculate combination indices.[1][10]

-

Live-Cell Imaging: The real-time effects of this compound on mitotic progression were observed using live-cell microscopy. Cells stably expressing fluorescently tagged histones (e.g., H2B-GFP) were monitored to visualize chromosome dynamics, segregation defects, and mitotic timing.[9]

In Vivo Studies

-

Xenograft Models: The antitumor efficacy of this compound, as a monotherapy and in combination, was evaluated in vivo using human tumor xenograft models in immunocompromised mice. Tumor growth was monitored over time, and at the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., measuring H2A-pT120 levels via immunohistochemistry).[4][5][6]

-

Pharmacokinetic Investigations: The pharmacokinetic properties of this compound, including its oral bioavailability, were determined in animal models (e.g., mice, rats, dogs) following intravenous and oral administration.[2]

Conclusion

This compound is a highly selective and potent BUB1 kinase inhibitor that disrupts the crucial mitotic error correction mechanism by abrogating the phosphorylation of histone H2A. This leads to chromosome mis-segregation and mitotic defects. While its single-agent activity is modest, it demonstrates significant synergistic antitumor effects when combined with agents that induce mitotic stress, such as taxanes, or with inhibitors of DNA damage repair pathways like PARP and ATR. These preclinical findings validate the therapeutic concept of targeting BUB1 and provide a strong rationale for the clinical evaluation of this compound in combination therapies to enhance efficacy and overcome resistance.[5][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. eubopen.org [eubopen.org]

- 3. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

BAY-1816032: A Selective BUB1 Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BAY-1816032 is a potent and highly selective, orally bioavailable small molecule inhibitor of the mitotic checkpoint serine/threonine kinase BUB1 (Budding Uninhibited by Benzimidazoles 1).[1][2][3] BUB1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[4][5] Dysregulation of the SAC is a hallmark of many cancers, leading to aneuploidy and genomic instability, which contributes to tumor progression and therapeutic resistance. This compound's targeted inhibition of BUB1's catalytic activity presents a promising therapeutic strategy, particularly in combination with other anticancer agents.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, preclinical data, and detailed experimental protocols.

Mechanism of Action

BUB1 kinase plays a pivotal role in the proper attachment of chromosomes to the mitotic spindle. A key function of BUB1 is the phosphorylation of histone H2A at threonine 120 (p-H2A(Thr120)).[6] This phosphorylation event is crucial for the centromeric localization of the Shugoshin-1 (SGO1) protein, which protects centromeric cohesin from premature cleavage. Additionally, BUB1-mediated H2A phosphorylation, in concert with HASPIN-mediated phosphorylation of histone H3, facilitates the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere. The CPC, which includes Aurora B kinase, is essential for correcting erroneous kinetochore-microtubule attachments.[6]

This compound acts as an ATP-competitive inhibitor of BUB1 kinase, thereby preventing the phosphorylation of its downstream substrates, most notably histone H2A.[8] Inhibition of BUB1 kinase activity by this compound leads to a loss of centromeric SGO1 and CPC, resulting in defective chromosome alignment, premature sister chromatid separation, and ultimately, mitotic catastrophe and cell death in cancer cells.[9] This mechanism of action also underlies the synergistic effects observed when this compound is combined with taxanes, PARP inhibitors, and ATR inhibitors.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BUB1 signaling pathway and a general workflow for evaluating BUB1 inhibitors.

Caption: BUB1 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for BUB1 Inhibitor Evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Assay Type | Parameter | Value (nM) |

| TR-FRET Kinase Assay (low ATP) | IC50 | 6.5 |

| TR-FRET Kinase Assay (10 µM ATP) | IC50 | 6.1 ± 2.5 |

| ePCA Binding Competition | IC50 | 1.0 ± 0.5 |

| Surface Plasmon Resonance (SPR) | Kd | 2.1 |

| Kinome Scan | Kd | 3.3 |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Parameter | Value (nM) | | --- | --- | --- | | Phospho-H2A (Thr120) Formation | HeLa | IC50 | 43 | | Phospho-H2A (Thr120) Abrogation | HeLa (Nocodazole-arrested) | IC50 | 29 ± 23 | | Tumor Cell Proliferation | Various Cancer Cell Lines | Median IC50 | 1400 |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | Parameter | Value (nM) | Selectivity vs. BUB1 (fold) |

| BUB1 | Kd | 3.3 | 1 |

| STK10 (LOK) | Kd | 57 | 17 |

| CDC42BPG | Kd | 850 | 258 |

| DDR1 | Kd | 2300 | 697 |

| FLT3 | IC50 | 4200 | >688 |

Data compiled from multiple sources.[2][4][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

BUB1 TR-FRET Kinase Assay

This assay quantifies the inhibitory activity of this compound on the recombinant catalytic domain of human BUB1.

-

Reagents and Materials:

-

Recombinant human BUB1 catalytic domain (amino acids 704-1085).

-

Biotinylated peptide substrate.

-

ATP.

-

Europium-labeled anti-phospho-serine/threonine antibody (donor fluorophore).

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

This compound compound dilutions.

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the BUB1 enzyme and biotinylated peptide substrate to the assay plate wells.

-

Add the this compound dilutions to the wells. For determining the mode of action, pre-incubation of the compound with the enzyme may be performed.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration is typically set at or near the Km value for ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents: Europium-labeled antibody and Streptavidin-APC.

-

Incubate in the dark to allow for binding of the detection reagents.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for APC).

-

Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 values by fitting the data to a four-parameter logistic equation.

-

Cellular Phospho-Histone H2A (Thr120) Assay

This assay measures the ability of this compound to inhibit BUB1-mediated phosphorylation of H2A in a cellular context.

-

Reagents and Materials:

-

HeLa cells (or other suitable cell line).

-

Cell culture medium and supplements.

-

Nocodazole (to arrest cells in mitosis).

-

This compound compound dilutions.

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody: rabbit anti-phospho-Histone H2A (Thr120).

-

Secondary antibody: fluorescently labeled anti-rabbit IgG.

-

Nuclear counterstain (e.g., DAPI).

-

High-content imaging system or flow cytometer.

-

-

Procedure:

-

Seed HeLa cells in 96-well or 384-well imaging plates and allow them to adhere overnight.

-

Treat the cells with nocodazole for a sufficient time (e.g., 16 hours) to enrich the mitotic population.

-

Add serial dilutions of this compound to the cells and incubate for a defined period (e.g., 1-4 hours).

-

Fix the cells with fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary antibody against p-H2A(Thr120).

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain.

-

Wash the cells to remove unbound secondary antibody.

-

Acquire images using a high-content imaging system or analyze by flow cytometry.

-

Quantify the intensity of the p-H2A(Thr120) signal within the nucleus and normalize to the vehicle-treated control to determine IC50 values.

-

Tumor Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound compound dilutions.

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin).

-

384-well cell culture plates.

-

Luminometer or fluorescence plate reader.

-

-

Procedure:

-

Seed cells into 384-well plates at an appropriate density (e.g., 600-800 cells per well) and allow them to attach for 24 hours.[1]

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified duration (e.g., 96 hours).[1]

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells and determine the IC50 values.

-

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of this compound, alone or in combination with other agents, in a living organism.

-

Reagents and Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Human tumor cells (e.g., triple-negative breast cancer cell lines like SUM-149 or MDA-MB-436).[6]

-

This compound formulation for oral administration.

-

Combination agent (e.g., paclitaxel, olaparib).[6]

-

Calipers for tumor measurement.

-

Animal housing and care facilities compliant with ethical guidelines.

-

-

Procedure:

-

Implant human tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination agent monotherapy, this compound + combination agent).

-

Administer this compound (e.g., by oral gavage) and the combination agent according to the planned dosing schedule and route.

-

Measure tumor volume with calipers at regular intervals throughout the study.

-

Monitor the body weight and general health of the animals as a measure of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like p-H2A levels).

-

Analyze the tumor growth data to assess the efficacy of the treatments.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of BUB1 kinase with a clear mechanism of action. Its ability to disrupt the mitotic checkpoint and induce mitotic catastrophe in cancer cells, particularly in combination with other anticancer agents, makes it a valuable tool for cancer research and a promising candidate for clinical development.[6][7] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting BUB1 with this compound.

References

- 1. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eubopen.org [eubopen.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. moleculardevices.com [moleculardevices.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Investigating the Cellular Effects of BUB1 Inhibition with BAY-1816032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of BAY-1816032, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its cellular impact, and visualizes the relevant biological pathways and experimental workflows.

Introduction to BUB1 and its Inhibition by this compound

BUB1 is a conserved serine/threonine kinase that plays a critical role in mitosis, particularly in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[1][2] The SAC prevents the premature separation of sister chromatids by inhibiting the anaphase-promoting complex/cyclosome (APC/C) until all chromosomes are correctly attached to the mitotic spindle.[1][3] Dysregulation of BUB1 is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4]

This compound is a novel and bioavailable small molecule inhibitor that specifically targets the catalytic activity of BUB1 kinase.[5][6] Its primary mechanism of action involves the abrogation of BUB1-mediated phosphorylation of downstream targets, most notably histone H2A at threonine 120 (H2A-T120ph).[5][7] While BUB1's kinase activity plays a minor role in SAC activation, it is essential for chromosome arm resolution and the correct positioning of the chromosomal passenger complex to resolve spindle attachment errors.[5][8] Inhibition of BUB1 by this compound has been shown to induce chromosome mis-segregation, particularly when combined with taxanes, and sensitizes tumor cells to various DNA-damaging agents.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (BUB1 enzymatic activity) | 7 nM | Recombinant human BUB1 | [7] |

| IC₅₀ (H2A-T120 phosphorylation) | 29 ± 23 nM | Nocodazole-arrested HeLa cells | [5] |

| Median IC₅₀ (Cell proliferation) | 1.4 µM | Panel of 43 human and mouse tumor cell lines | [5] |

Table 2: Antiproliferative Activity of this compound in Specific Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | Not specified, but sensitive | [5] |

| SUM-149 | Triple-Negative Breast Cancer | Not specified, but sensitive | [6] |

| MDA-MB-436 | Triple-Negative Breast Cancer | Not specified, but sensitive | [6] |

| NCI-H1299 | Non-Small Cell Lung Cancer | Not specified, but sensitive | [6] |

| 22RV1 | Prostate Cancer | Not specified, but sensitive | [6] |

| H4 | Glioblastoma | Not specified, but sensitive | [6] |

| HCC1937 | BRCA mutant Triple-Negative Breast Cancer | 3.56 µM | [4] |

Table 3: Synergistic Effects of this compound with Other Anticancer Agents

| Combination Agent | Effect | Cell Lines | Reference |

| Paclitaxel | Synergistic or Additive | HeLa, Triple-Negative Breast Cancer, Non-Small Cell Lung, Glioblastoma, Prostate Cancer | [5] |

| Docetaxel | Synergistic or Additive | HeLa, Triple-Negative Breast Cancer, Non-Small Cell Lung, Glioblastoma, Prostate Cancer | [5] |

| Olaparib (PARP inhibitor) | Synergistic or Additive | Triple-Negative Breast Cancer | [4][5] |

| ATR inhibitors | Synergistic or Additive | Not specified | [5] |

| Cisplatin | Antagonistic | Not specified | [5] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cellular effects of this compound.

Cell Viability and Proliferation Assay

This protocol is used to determine the concentration-dependent effect of this compound on tumor cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well or 384-well microplates[6]

-

This compound stock solution (dissolved in DMSO)

-

Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells into microplates at a predetermined optimal density (e.g., 600-800 cells per well for a 384-well plate) and allow them to adhere for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.5%. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).[4]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log concentration of this compound. Calculate the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the impact of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol[9]

-

Propidium iodide (PI) staining solution containing RNase A[10][11]

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with this compound at the desired concentration and for the specified duration.

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

-

Fixation: Resuspend the cell pellet in cold PBS, then add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 30 minutes.[9]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 15-30 minutes.[11]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Apoptosis Detection by TUNEL Assay

This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, induced by this compound.

Materials:

-

Cells grown on coverslips or in 96-well plates

-

This compound

-

4% paraformaldehyde in PBS (fixative)[12]

-

Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)[12]

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)[12][13]

-

Fluorescence microscope or flow cytometer

-

Optional: DNase I for positive control[13]

Procedure:

-

Induction of Apoptosis: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again and permeabilize with Triton™ X-100 solution for 20 minutes at room temperature.[12]

-

TUNEL Staining: Wash the cells and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.[12]

-

Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides. A DNA counterstain (e.g., DAPI or Hoechst) can be used to visualize all cell nuclei.

-

Imaging and Analysis: Image the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, cells can be analyzed by flow cytometry to quantify the apoptotic population.[12][13]

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the cellular effects of this compound.

BUB1 Signaling in the Spindle Assembly Checkpoint

References

- 1. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - NP [thermofisher.com]

BAY-1816032: A Technical Guide to its Impact on Chromosome Segregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1816032 is a potent and highly selective inhibitor of the mitotic kinase BUB1 (budding uninhibited by benzimidazoles 1). The catalytic activity of BUB1 is crucial for proper chromosome segregation during mitosis, specifically in chromosome arm resolution and the correct positioning of the chromosomal passenger complex (CPC) to resolve spindle attachment errors. Inhibition of BUB1's kinase function by this compound disrupts these processes, leading to chromosome mis-segregation and mitotic delay. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on chromosome segregation, and its potential as a sensitizing agent in cancer therapy, particularly in combination with taxanes, ATR inhibitors, and PARP inhibitors.

Introduction to BUB1 and its Role in Mitosis

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. BUB1 is a serine/threonine kinase that plays a dual role in this process. While its non-catalytic functions are essential for SAC activation, its kinase activity is primarily required for the resolution of chromosome arm cohesion and the correction of improper microtubule-kinetochore attachments. Specifically, BUB1 kinase activity is responsible for the phosphorylation of histone H2A at threonine 120 (H2A-pT120), a key event in the localization of the CPC.

This compound: A Selective BUB1 Kinase Inhibitor

This compound is a first-in-class, orally bioavailable small molecule inhibitor of BUB1 kinase. It exhibits high potency and a long target residence time, making it a valuable tool for studying the catalytic function of BUB1 and a promising candidate for clinical development.

Biochemical Profile

The biochemical potency and selectivity of this compound have been extensively characterized.

| Parameter | Value | Reference |

| BUB1 Enzymatic IC50 | 7 nM | |

| Recombinant Human BUB1 IC50 | 6.1 nM | |

| H2A-pT120 Inhibition IC50 (HeLa cells) | 29 nM | |

| Target Residence Time | 87 min | |

| Kinase Selectivity | High selectivity against a panel of 395 kinases |

Cellular Effects

In cellular assays, this compound treatment leads to a distinct set of mitotic defects.

| Cellular Effect | Observation | Reference |

| Inhibition of H2A-pT120 | Abrogation of nocodazole-induced phosphorylation | |

| Chromosome Segregation | Induction of lagging chromosomes | |

| Mitotic Progression | Mitotic delay | |

| Cell Proliferation (single agent) | Median IC50 of 1.4 µM across various tumor cell lines |

Mechanism of Action: Inducing Chromosome Mis-segregation

The primary mechanism by which this compound impacts chromosome segregation is through the direct inhibition of BUB1's catalytic activity. This inhibition disrupts the downstream signaling cascade that ensures proper chromosome alignment and separation.

The Discovery and Preclinical Profile of BAY-1816032: A First-in-Class BUB1 Kinase Inhibitor

A Technical Whitepaper for Drug Development Professionals

Abstract

BAY-1816032 is a novel, potent, and orally bioavailable small molecule inhibitor of the mitotic kinase BUB1 (budding uninhibited by benzimidazoles 1). This document provides an in-depth technical overview of the discovery and preclinical evaluation of this compound. The compound emerged from a high-throughput screening of the Bayer compound library and subsequent medicinal chemistry optimization. Preclinical data demonstrate that this compound is a highly selective inhibitor of BUB1 kinase activity with a long target residence time. While exhibiting modest single-agent anti-proliferative effects, this compound has been shown to act synergistically with taxanes, as well as with ATR and PARP inhibitors, to significantly reduce tumor growth in vitro and in vivo. These findings underscore the potential of this compound as a combination therapy in oncology.

Introduction

The spindle assembly checkpoint (SAC) is a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC is a hallmark of many cancers, leading to aneuploidy and genomic instability. BUB1 is a serine/threonine kinase that plays a dual role in the SAC, with its kinase activity being essential for the correct positioning of the chromosomal passenger complex and the resolution of chromosome attachment errors.[1][2] The development of small molecule inhibitors targeting BUB1 kinase activity represents a promising therapeutic strategy to exploit this dependency in cancer cells. This whitepaper details the discovery, mechanism of action, and preclinical profile of this compound, a first-in-class BUB1 kinase inhibitor.

Discovery of this compound

The discovery of this compound was the result of a systematic effort to identify potent and selective BUB1 kinase inhibitors.[1][2] The process began with a high-throughput screening of the Bayer compound library, which led to the identification of initial hit compounds. Subsequent medicinal chemistry efforts focused on improving target affinity, selectivity, and pharmacokinetic properties, ultimately yielding this compound.[1][2]

Mechanism of Action

This compound is a potent and selective inhibitor of the kinase activity of BUB1.[3] Its mechanism of action involves binding to the ATP-binding pocket of the BUB1 kinase domain, thereby preventing the phosphorylation of its downstream substrates, most notably histone H2A at threonine 120 (H2A-pT120).[4][5] This inhibition disrupts the proper localization of the chromosomal passenger complex and leads to defects in chromosome segregation, particularly when cells are challenged with mitotic stressors like taxanes.[1][2]

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of BUB1 kinase activity in biochemical assays and strong on-target activity in cellular assays.[4][5] It also exhibits excellent selectivity across a broad panel of kinases.

| Parameter | Value | Reference |

| BUB1 Enzymatic IC50 | 7 nM | [4][5] |

| BUB1 (recombinant catalytic domain) IC50 | 6.1 nM | [3] |

| HeLa cell p-H2A (T120) IC50 | 29 nM | [4] |

| Target Residence Time | 87 min | [4][5] |

| Kinase Selectivity | High selectivity against 395 kinases | [4][5] |

In Vitro Anti-Proliferative Activity

As a single agent, this compound shows modest anti-proliferative activity across a range of tumor cell lines.[4][5] However, its therapeutic potential is significantly enhanced when used in combination with other agents.

| Parameter | Value | Reference |

| Median IC50 (various tumor cell lines) | 1.4 µM | [4][5] |

In Vitro Combination Studies

Combination studies have revealed synergistic or additive anti-proliferative effects when this compound is combined with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors in various cancer cell lines, including those from triple-negative breast cancer, non-small cell lung cancer, glioblastoma, and prostate cancer.[1][2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]

The Pharmacodynamics of BAY-1816032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1816032 is a potent and orally bioavailable inhibitor of the Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] BUB1 is a crucial serine/threonine kinase involved in the mitotic spindle assembly checkpoint, a critical cellular process that ensures the accurate segregation of chromosomes during cell division.[3][4] The catalytic activity of BUB1 is essential for the proper positioning of the chromosomal passenger complex and the resolution of chromosome attachment errors.[3][4][5] By inhibiting BUB1 kinase, this compound disrupts this process, leading to chromosome mis-segregation and mitotic delay, ultimately sensitizing cancer cells to other anti-cancer agents.[2][5][6] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols.

Core Pharmacodynamic Properties

The pharmacodynamic profile of this compound has been characterized through a series of preclinical studies. These studies have demonstrated its high potency, selectivity, and on-target activity.

| Parameter | Value | Notes |

| BUB1 Kinase Inhibition (IC50) | 6.1 nM[1] | For recombinant catalytic domain of human BUB1. |

| BUB1 Enzymatic Activity Inhibition (IC50) | 7 nM[2][3] | |

| Target Residence Time | 87 minutes[2][3] | Indicates slow dissociation kinetics from the target. |

| Inhibition of p-H2A (Thr120) in HeLa cells (IC50) | 29 nM[2] | Abrogation of nocodazole-induced phosphorylation. |

| Median Antiproliferative Activity (IC50) | 1.4 µM[2][3] | As a single agent across various tumor cell lines. |

Mechanism of Action and Signaling Pathway

This compound exerts its effect by directly inhibiting the kinase activity of BUB1. This inhibition disrupts the spindle assembly checkpoint and sensitizes cancer cells to taxanes, as well as to ATR and PARP inhibitors.[5][6] The primary downstream effect of BUB1 inhibition by this compound is the abrogation of the phosphorylation of histone H2A at threonine 120 (p-H2A Thr120), a key substrate of BUB1.[2] This leads to defects in chromosome segregation, resulting in lagging chromosomes and mitotic delay.[2][3]

Caption: Mechanism of action of this compound in disrupting the spindle assembly checkpoint.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

BUB1 Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the recombinant catalytic domain of human BUB1.

-

Methodology:

-

The Bayer compound library was screened for BUB1 kinase inhibitors.[5]

-

Medicinal chemistry efforts were employed to improve target affinity and physicochemical and pharmacokinetic parameters, leading to the identification of this compound.[5]

-

A standard in vitro kinase assay was performed using the recombinant catalytic domain of human BUB1.

-

The assay measured the phosphorylation of a substrate peptide by BUB1 in the presence of varying concentrations of this compound.

-

The IC50 value was calculated from the dose-response curve.

-

Cellular Proliferation Assays

-

Objective: To assess the antiproliferative activity of this compound as a single agent and in combination with other anti-cancer drugs.

-

Cell Lines: HeLa, SUM-149, MDA-MB-436, NCI-H1299, 22RV1, H4 cells.[1]

-

Methodology:

-

Cells were plated into 384-well plates at densities between 600 and 800 cells per well.[1]

-

After 24 hours, cells were treated with this compound as a single agent or in combination with other compounds (e.g., paclitaxel, docetaxel, ATR inhibitors, PARP inhibitors) at various concentrations.[1][6]

-

Cell viability was assessed after a defined incubation period (typically 72 hours) using a standard method such as CellTiter-Glo®.

-

IC50 values were determined from the dose-response curves.

-

Synergistic, additive, or antagonistic effects in combination studies were evaluated using the combination index method.[2]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other agents in a living organism.

-

Animal Models: Human triple-negative breast cancer xenograft models.[5][6]

-

Methodology:

-

Tumor cells were implanted into immunocompromised mice.

-

Once tumors reached a specified size, mice were randomized into treatment groups.

-

This compound was administered orally.[2]

-

Combination therapies involved the co-administration of this compound with agents like paclitaxel or olaparib.[6]

-

Tumor growth was monitored over time, and treatment efficacy was assessed by comparing tumor volumes between treated and control groups.[2][6]

-

Caption: Preclinical experimental workflow for the characterization of this compound.

Combination Therapy Potential

A significant aspect of the pharmacodynamics of this compound is its ability to synergize with or enhance the efficacy of other anticancer agents.

-

Taxanes (Paclitaxel and Docetaxel): Combination studies have consistently demonstrated synergistic or additive antiproliferative effects in various cancer cell lines, including triple-negative breast cancer, non-small cell lung cancer, glioblastoma, and prostate cancer.[6] In vivo, the combination of this compound with paclitaxel resulted in a strong and statistically significant reduction in tumor size in xenograft models.[2][5]

-

ATR and PARP Inhibitors: this compound also shows synergistic or additive effects when combined with ATR and PARP inhibitors.[5][6] In xenograft models, the combination with the PARP inhibitor olaparib significantly delayed tumor outgrowth compared to monotherapies.[6]

-

Cisplatin: Notably, the combination of this compound with cisplatin was found to be antagonistic.[6] This is likely due to cisplatin's mode of action, which involves inducing DNA damage and causing cell cycle arrest in the S or G2 phase, thereby preventing cells from entering mitosis where BUB1 inhibition is most effective.[6]

Conclusion

This compound is a highly potent and selective inhibitor of BUB1 kinase with a well-defined mechanism of action. Its ability to induce mitotic catastrophe and sensitize cancer cells to a range of other therapeutics, particularly taxanes and PARP inhibitors, makes it a promising candidate for combination therapies. The preclinical data strongly support the further clinical investigation of this compound to enhance the efficacy of existing cancer treatments and potentially overcome resistance.[4][5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]

- 4. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]

- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

BAY-1816032: A Technical Guide to its Impact on Histone H2A Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of BAY-1816032, a potent and highly selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. A key function of BUB1 kinase is the phosphorylation of histone H2A at threonine 120 (Thr120), a critical event in ensuring proper chromosome segregation during mitosis. This document provides a comprehensive overview of the quantitative effects of this compound on this process, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a novel, orally bioavailable small molecule that targets the catalytic activity of the mitotic checkpoint protein BUB1.[1][2] BUB1 kinase plays a crucial role in the spindle assembly checkpoint (SAC), a critical cellular surveillance system that ensures the fidelity of chromosome segregation during cell division. One of the primary and best-validated substrates of BUB1 kinase is histone H2A, which it phosphorylates at the Thr120 residue within the centromeric region of duplicated chromosomes.[1] This phosphorylation event is essential for the localization of the chromosomal passenger complex (CPC) and for protecting centromeric cohesion from premature degradation.[1] By inhibiting BUB1 kinase, this compound effectively abrogates the phosphorylation of histone H2A at Thr120, leading to chromosome mis-segregation and mitotic delay.[3][4]

Quantitative Data on Inhibition of Histone H2A Phosphorylation

The inhibitory effect of this compound on BUB1 kinase activity and the subsequent reduction in histone H2A phosphorylation have been quantified in various assays. The data presented below summarizes the key findings from preclinical studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for BUB1 Kinase Inhibition | 7 nM | Recombinant human BUB1 | [3][4] |

| IC50 for Histone H2A-Thr120 Phosphorylation Inhibition | 29 ± 23 nM | Nocodazole-arrested HeLa cells | [1] |

| Target Residence Time | 87 minutes | - | [3][4] |

| Inhibition of Tumor Cell Proliferation (as single agent) | Average IC50 of 1.4 µM | Various cancer cell lines | [3] |

Experimental Protocols

The following sections detail the methodologies employed to investigate the effect of this compound on histone H2A phosphorylation.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of BUB1 kinase.

Methodology:

-

Recombinant human BUB1 catalytic domain (amino acids 704-1085) is used as the enzyme source.[5]

-

Histone H2A is used as the substrate.[5]

-

The kinase reaction is initiated by the addition of ATP.

-

This compound is added at varying concentrations to determine the dose-dependent inhibition of BUB1.

-

The level of histone H2A phosphorylation is quantified, often using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or by monitoring Bub1 autophosphorylation.[5][6]

-

IC50 values are calculated from the dose-response curves.

Cellular Assay for Histone H2A Phosphorylation

Objective: To measure the inhibition of histone H2A-Thr120 phosphorylation by this compound in a cellular context.

Methodology:

-

HeLa cells are cultured and arrested in mitosis using an agent like nocodazole, which depolymerizes microtubules and activates the spindle assembly checkpoint, leading to high levels of BUB1 activity and H2A-Thr120 phosphorylation.[1][4]

-

The arrested cells are then incubated with varying concentrations of this compound for a defined period (e.g., 1 hour).[1]

-

Following treatment, cells are lysed, and total protein is extracted.

-

The level of phosphorylated histone H2A at Thr120 (p-H2A-T120) is determined by Western blotting using an antibody specific for this modification.

-

Total histone H2A levels are also measured as a loading control.

-

The intensity of the p-H2A-T120 band is quantified and normalized to the total H2A to determine the extent of inhibition at each drug concentration.

-

The IC50 value for the inhibition of cellular H2A phosphorylation is then calculated.

In Vivo Pharmacodynamic Assay

Objective: To confirm the inhibitory effect of this compound on histone H2A phosphorylation in a tumor xenograft model.

Methodology:

-

Human tumor cells (e.g., HeLa-MaTu cervical carcinoma or SUM-149 triple-negative breast cancer) are implanted subcutaneously into immunodeficient mice.[1][7]

-

Once tumors reach a certain size, the mice are treated with this compound, often in combination with another therapeutic agent like paclitaxel.[1]

-

Tumor samples are collected at specific time points after treatment.

-

The levels of phospho-Thr120 histone H2A in the tumor tissue are assessed by immunohistochemistry (IHC) using a specific antibody.[7]

-

The intensity and distribution of the staining are analyzed to determine the in vivo target engagement of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving BUB1 and histone H2A phosphorylation, as well as the experimental workflow for assessing the cellular effects of this compound.

Caption: BUB1 Kinase Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Cellular Assay of H2A Phosphorylation Inhibition.

Therapeutic Implications

The inhibition of BUB1 kinase by this compound, leading to the abrogation of histone H2A phosphorylation, has significant therapeutic potential. This disruption of a key mitotic process sensitizes tumor cells to other anti-cancer agents, particularly those that induce mitotic stress or DNA damage.[1] Preclinical studies have shown that this compound acts synergistically or additively with taxanes (paclitaxel and docetaxel), ATR inhibitors, and PARP inhibitors in various cancer cell lines.[1][8] In vivo studies using triple-negative breast cancer xenograft models have demonstrated that the combination of this compound with paclitaxel or the PARP inhibitor olaparib leads to a significant reduction in tumor size compared to monotherapies.[1] These findings provide a strong rationale for the clinical evaluation of this compound in combination with these agents to enhance their efficacy and potentially overcome drug resistance.[1][8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bayer.com [bayer.com]

- 8. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of BAY-1816032 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of BAY-1816032, a novel and highly selective inhibitor of the Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. We will delve into its mechanism of action, preclinical efficacy, and its potential as a combination therapy in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to support further research and development efforts in this promising area of cancer therapeutics.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor of the catalytic activity of the mitotic checkpoint protein BUB1.[1] BUB1 is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical cellular process that ensures the accurate segregation of chromosomes during mitosis.[2] While the non-enzymatic functions of BUB1 are essential for SAC activation, its kinase activity is vital for chromosome arm resolution and the correct positioning of the chromosomal passenger complex, which is necessary to resolve spindle attachment errors.[2][3] Dysregulation of this process can lead to aneuploidy, a hallmark of many cancers. By inhibiting BUB1's kinase activity, this compound introduces mitotic errors in cancer cells, ultimately leading to cell death, particularly when combined with other anti-cancer agents.[3][4]

Mechanism of Action and Signaling Pathway

This compound exhibits high potency and a long target residence time.[2][5] It selectively inhibits the enzymatic activity of BUB1 kinase, which is responsible for the phosphorylation of key downstream targets, most notably histone H2A at threonine 120 (H2A-pT120).[2][6] This phosphorylation event is a critical step in the signaling cascade that ensures proper chromosome segregation.

The inhibition of BUB1 kinase by this compound disrupts this process, leading to:

-

Abrogation of H2A-pT120: A key mechanistic hallmark of this compound activity.[6]

-

Chromosome Missegregation: The primary consequence of BUB1 kinase inhibition, characterized by lagging chromosomes and chromosome bridges during mitosis.[4][7]

-

Mitotic Delay: A temporary pause in the cell cycle as the cell attempts to correct the induced errors.[2][6]

When used in combination with agents that also induce mitotic stress, such as taxanes, the effects of this compound are amplified, leading to persistent chromosome missegregation and synergistic or additive anti-proliferative effects.[4][6]

Quantitative Preclinical Data

The preclinical activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Activity

| Parameter | Value | Cell Line/System | Reference |

| BUB1 Kinase Inhibition (IC50) | 7 nM | Recombinant Human BUB1 | [2][6] |

| BUB1 Kinase Inhibition (IC50) | 6.1 nM | Recombinant Catalytic Domain | [1] |

| Cellular H2A-pT120 Inhibition (IC50) | 29 nM | HeLa cells (Nocodazole-induced) | [6] |

| Median Anti-proliferative Activity (IC50) | 1.4 µM | Various tumor cell lines | [2][6] |

| Target Residence Time | 87 min | - | [2][6] |

Table 2: In Vitro Combination Effects with Paclitaxel

| Cell Line | Cancer Type | Combination Effect | Reference |

| HeLa | Cervical Cancer | Synergistic/Additive | [4] |

| SUM-149 | Triple-Negative Breast Cancer | Synergistic/Additive | [1] |

| MDA-MB-436 | Triple-Negative Breast Cancer | Synergistic/Additive | [1] |

| NCI-H1299 | Non-Small Cell Lung Cancer | Synergistic/Additive | [4] |

| 22RV1 | Prostate Cancer | Synergistic/Additive | [4] |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment Combination | Outcome | Reference |

| Triple-Negative Breast Cancer | This compound + Paclitaxel | Strong, statistically significant reduction in tumor size vs. monotherapy | [3][4] |

| Triple-Negative Breast Cancer | This compound + Olaparib | Strong, statistically significant reduction in tumor size vs. monotherapy | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.

BUB1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant BUB1 kinase.

Methodology:

-

A biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was utilized.

-

The assay measures the phosphorylation of a biotinylated histone H2A-derived peptide by the recombinant catalytic domain of human BUB1.

-

Varying concentrations of this compound were pre-incubated with the BUB1 enzyme.

-

The enzymatic reaction was initiated by the addition of ATP and the peptide substrate.

-

After a defined incubation period, the reaction was stopped, and the level of peptide phosphorylation was detected using a europium-labeled anti-phospho-H2A antibody and streptavidin-allophycocyanin.

-

The TR-FRET signal was measured, and IC50 values were calculated from the dose-response curves.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound alone and in combination with other agents.

Methodology:

-

Cancer cell lines were plated in 384-well plates at densities ranging from 600 to 800 cells per well.[1]

-

After 24 hours, cells were treated with this compound as a single agent or in combination with a second compound (e.g., paclitaxel) at various fixed ratios.[1]

-

Cells were incubated for a period of 72 hours.

-

Cell viability was determined using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Dose-response curves were generated to calculate IC50 values. For combination studies, the combination index was calculated to determine synergy, additivity, or antagonism.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with standard-of-care agents in a preclinical in vivo model.

Methodology:

-

Human tumor cells (e.g., from a triple-negative breast cancer cell line) were implanted subcutaneously into immunocompromised mice.

-

Once tumors reached a predetermined size, the mice were randomized into treatment groups: vehicle control, this compound alone, paclitaxel or olaparib alone, and the combination of this compound with paclitaxel or olaparib.

-

This compound was administered orally.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors were excised for further analysis, including pharmacodynamic assessments of H2A-pT120 levels.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that this compound has significant therapeutic potential in oncology, not as a standalone agent, but as a sensitizer to other anti-cancer therapies.[4] Its ability to synergize with taxanes and PARP inhibitors opens up new avenues for treating resistant or refractory tumors.[3][4] The excellent tolerability observed in preclinical toxicology studies further supports its clinical development.[2][5]

Future research should focus on:

-

Clinical Trials: The findings strongly support the initiation of clinical proof-of-concept studies to evaluate this compound in combination with taxanes or PARP inhibitors.[3][8]

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to BUB1 inhibition.

-

Exploring Novel Combinations: Investigating the synergy of this compound with other classes of anti-cancer drugs, such as ATR inhibitors.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]

- 3. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Preparation of BAY-1816032 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction: BAY-1816032 is a highly potent and selective, orally bioavailable inhibitor of the mitotic checkpoint serine/threonine-protein kinase BUB1.[1][2] With an IC₅₀ value as low as 0.7 nM for BUB1 kinase, it is a valuable tool for studying the cell cycle, spindle assembly checkpoint, and for sensitizing tumor cells to other therapeutic agents like taxanes.[2][3][4] Proper preparation and storage of a stock solution are critical for ensuring the compound's stability and obtaining reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound for in vitro research applications.

Physicochemical Properties

A summary of the key properties of this compound is essential for accurate stock solution preparation.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₄F₂N₆O₄ | [1][3][5] |

| Molecular Weight | 534.51 g/mol | [1][3][6] |

| Appearance | Solid powder | [7][8] |

Solubility Data

This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[6]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |

| DMSO | 10 - 50 mg/mL | ~18.7 - 93.5 mM | May require warming or sonication to dissolve. | [5][6][7][9] |

| DMF | 14 mg/mL | ~26.2 mM | - | [9] |

| Ethanol | Slightly Soluble | - | Not recommended for high-concentration stock. | [9] |

| PBS (pH 7.2) | 0.20 mg/mL | ~0.37 mM | Essentially insoluble for stock preparation. | [9] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the most common method for preparing a high-concentration stock solution for use in cell-based assays and other in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, conical-bottom microcentrifuge tubes or cryovials

-

Vortex mixer

-

Pipettors and sterile tips

-

(Optional) Sonicator water bath

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing and storing this compound stock solution.

Procedure:

-

Safety First: Perform all steps in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound and volume of DMSO. The formula is: Mass (mg) = Desired Volume (mL) x 10 mM x 0.53451 (mg/µmol)

-

Example Calculations for a 10 mM Stock:

| Desired Final Volume | Mass of this compound to Weigh |

| 1 mL | 5.35 mg |

| 5 mL | 26.73 mg |

-

Weighing: Carefully weigh the calculated amount of this compound powder and transfer it into a sterile microcentrifuge tube.

-

Dissolution: Add the corresponding volume of anhydrous DMSO to the tube. Secure the cap and vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.[10] If necessary, briefly warm the tube to 37°C or place it in a sonicator bath to aid dissolution.[7] Visually inspect the solution against a light source to ensure no particulates remain.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.[2][3]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots under the appropriate conditions as outlined below.

Protocol 2: Storage and Handling

Proper storage is crucial for maintaining the stability and activity of the this compound stock solution.

Storage Conditions:

| Form | Temperature | Recommended Duration | Reference |

| Powder | -20°C | Up to 3 years | [3][6] |

| Stock Solution in DMSO | -20°C | Up to 1 year | [2][7] |

| Stock Solution in DMSO | -80°C | Up to 2 years | [2][7] |

-

Short-term storage: For use within a week, aliquots may be kept at 4°C.[3]

-

Freeze-Thaw Cycles: Minimize freeze-thaw cycles. It is recommended to discard any aliquot that has been thawed more than twice.[8]

Handling for Experiments:

-

When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

-

Briefly vortex the thawed solution to ensure homogeneity before making further dilutions.

-

Dilute the stock solution into your aqueous culture medium or experimental buffer immediately before use.

-

Important: The final concentration of DMSO in cell-based assays should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]

Signaling Pathway Context

This compound primarily targets BUB1 kinase, a key regulator of the Spindle Assembly Checkpoint (SAC). Inhibition of BUB1 disrupts proper chromosome alignment and segregation during mitosis.

Caption: this compound inhibits BUB1 kinase, disrupting a key step in the SAC.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | BUB1 Inhibitor | TargetMol [targetmol.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. BAY 1816032 | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. eubopen.org [eubopen.org]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols for BAY-1816032 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and concentration recommendations for the use of BAY-1816032, a potent and selective BUB1 kinase inhibitor, in various cell culture experiments.

Mechanism of Action

This compound is a novel and bioavailable small molecule inhibitor that targets the catalytic activity of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] BUB1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[3][4] The catalytic function of BUB1 is essential for the correction of kinetochore-microtubule attachment errors and the proper positioning of the chromosomal passenger complex.[2][5] By inhibiting BUB1 kinase activity, this compound disrupts these processes, leading to chromosome mis-segregation and mitotic delay.[4][6] Notably, inhibition of BUB1 by this compound has been shown to sensitize cancer cells to other therapeutic agents like taxanes, ATR inhibitors, and PARP inhibitors.[2][7]

Signaling Pathway

The spindle assembly checkpoint is a complex signaling pathway that prevents the premature separation of sister chromatids. Mps1 kinase initiates the signal by phosphorylating KNL1, which then recruits BUB1 in a complex with BUB3. BUB1's kinase activity is crucial for the subsequent recruitment and activation of other checkpoint proteins, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.

Caption: BUB1 signaling pathway in the spindle assembly checkpoint and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound in various assays and cell lines.

Table 1: Biochemical and Cellular IC50 Values

| Assay Type | Target | IC50 Value | Reference |

| Biochemical Assay | Recombinant human BUB1 catalytic domain | 6.1 nM | [1] |

| Biochemical Assay | BUB1 enzymatic activity | 7 nM | [6] |

| Cellular Assay (HeLa) | Nocodazole-induced Histone H2A (Thr120) phosphorylation | 29 nM | [6][8] |

| Cellular Proliferation | Various tumor cell lines (median) | 1.4 µM | [3][4][6] |

Table 2: Anti-proliferative IC50 Values in Specific Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| H2052 | Mesothelioma | 1.2 µM | [9][10] |

| H2452 | Mesothelioma | 2.8 µM | [9][10] |

| H28 | Mesothelioma | 3.9 µM | [9][10] |

| HCC1937 | Triple-Negative Breast Cancer (BRCA mutant) | 3.56 µM | [11][12] |

| SUM159 | Triple-Negative Breast Cancer | < 4 µM | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer | < 4 µM | [11] |

Experimental Protocols

Stock Solution Preparation

-

Solvent: this compound is soluble in DMSO.[1]

-

Concentration: Prepare a stock solution of 10 mM in DMSO. For example, dissolve 5.35 mg of this compound (MW: 534.51 g/mol ) in 1 mL of DMSO.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] For short-term use (up to one week), aliquots can be stored at 4°C.

General Cell Culture Treatment

For most cell culture experiments, this compound can be used in a concentration range of 0.1 µM to 10 µM.[1] The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Workflow

Caption: A generalized workflow for in vitro experiments using this compound.

Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)

This protocol is adapted from methodologies used in studies with this compound.[1][13]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-8,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Add 100 µL of culture medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubation: Incubate for the desired period (e.g., 48, 72, or 96 hours).

-

Assay:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

-

For CellTiter-Glo: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure luminescence.[14]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[15]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

Cell Collection: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a standard method for analyzing cell cycle distribution.

-

Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | BUB1 Inhibitor | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. physiology.elte.hu [physiology.elte.hu]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BAY-1816032 in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing BAY-1816032, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, in cell viability assays. The information is intended to guide researchers in assessing the anti-proliferative effects of this compound, both as a single agent and in combination with other therapeutics.

Introduction